4-叔丁基-3',4'-(乙二氧基)二苯甲酮

描述

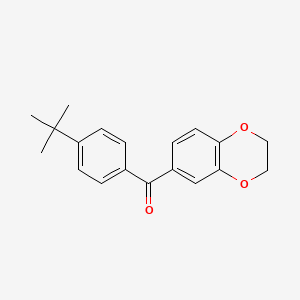

4-tert-Butyl-3’,4’-(ethylenedioxy)benzophenone is a chemical compound that has gained widespread attention in the scientific community. It contains a total of 42 atoms, including 20 Hydrogen atoms, 19 Carbon atoms, and 3 Oxygen atoms .

Molecular Structure Analysis

The molecule contains a total of 44 bonds. There are 24 non-H bonds, 13 multiple bonds, 3 rotatable bonds, 1 double bond, 12 aromatic bonds, 3 six-membered rings, 1 ten-membered ring, 1 ketone (aromatic), and 2 ethers (aromatic) . High-quality images of the 3D molecular structure, molecular surface, and molecular orbitals of this compound have been created .科学研究应用

有机化合物的合成

4-叔丁基-3',4'-(乙二氧基)二苯甲酮被用于合成各种有机化合物。 它作为形成复杂分子的前体,这些分子通常用于开发具有独特性质的新药和材料 .

聚合物的光稳定化

该化合物以其吸收紫外光的能力而闻名,使其成为优良的光稳定剂。 它通常添加到聚合物中以防止由紫外线辐射引起的降解,从而延长塑料和涂料等产品的寿命 .

抗氧化性能

研究表明,4-叔丁基-3',4'-(乙二氧基)二苯甲酮具有抗氧化性能。 这使得它在氧化应激及其预防的研究中具有价值,这在生物化学和医学领域至关重要 .

有机电子学的发展

由于其独特的电子特性,该化合物正在研究用于有机电子学。 它有可能用于制造有机发光二极管 (OLED) 或用作有机光伏电池的组件 .

化学研究和教育

在学术环境中,4-叔丁基-3',4'-(乙二氧基)二苯甲酮通常用于向学生展示化学反应和合成技术。 它是一个用于教授有机化学原理的实用例子 .

化学反应中的催化剂和试剂

该化合物可以在各种化学反应中充当催化剂或试剂。 它的存在会影响反应速率或结果,使其成为实验和工业化学应用中的宝贵工具 .

作用机制

The mechanism of action for 4-tert-Butyl-3’,4’-(ethylenedioxy)benzophenone is not specified in the search results. The mechanism of action would depend on the specific context in which the compound is used.

安全和危害

生化分析

Biochemical Properties

4-tert-Butyl-3’,4’-(ethylenedioxy)benzophenone plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been observed to interact with various enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of xenobiotics. The nature of these interactions often involves the inhibition or modulation of enzyme activity, which can lead to changes in metabolic pathways and the production of reactive oxygen species .

Cellular Effects

The effects of 4-tert-Butyl-3’,4’-(ethylenedioxy)benzophenone on cellular processes are diverse. This compound has been shown to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. Additionally, it can affect gene expression by modulating transcription factors such as nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB). These changes can lead to alterations in cellular metabolism, including shifts in glycolysis and oxidative phosphorylation .

Molecular Mechanism

At the molecular level, 4-tert-Butyl-3’,4’-(ethylenedioxy)benzophenone exerts its effects through several mechanisms. It can bind to specific biomolecules, such as proteins and nucleic acids, leading to changes in their structure and function. This compound is also known to inhibit certain enzymes, such as acetylcholinesterase, which can result in the accumulation of neurotransmitters and subsequent changes in neuronal signaling. Additionally, 4-tert-Butyl-3’,4’-(ethylenedioxy)benzophenone can influence gene expression by interacting with transcription factors and epigenetic modifiers .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-tert-Butyl-3’,4’-(ethylenedioxy)benzophenone can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to light or extreme pH levels. Long-term studies have shown that prolonged exposure to 4-tert-Butyl-3’,4’-(ethylenedioxy)benzophenone can lead to cumulative effects on cellular function, including increased oxidative stress and mitochondrial dysfunction .

Dosage Effects in Animal Models

The effects of 4-tert-Butyl-3’,4’-(ethylenedioxy)benzophenone vary with different dosages in animal models. At low doses, this compound can modulate enzyme activity and cellular signaling pathways without causing significant toxicity. At higher doses, it can induce toxic effects, including hepatotoxicity and neurotoxicity. Threshold effects have been observed, where a certain dosage level leads to a sudden increase in adverse effects .

Metabolic Pathways

4-tert-Butyl-3’,4’-(ethylenedioxy)benzophenone is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and the levels of key metabolites such as adenosine triphosphate (ATP) and nicotinamide adenine dinucleotide (NADH) .

Transport and Distribution

Within cells and tissues, 4-tert-Butyl-3’,4’-(ethylenedioxy)benzophenone is transported and distributed through interactions with specific transporters and binding proteins. This compound can accumulate in certain cellular compartments, such as the endoplasmic reticulum and mitochondria, where it can exert its effects on cellular function. The localization and accumulation of 4-tert-Butyl-3’,4’-(ethylenedioxy)benzophenone can influence its activity and the extent of its effects .

Subcellular Localization

The subcellular localization of 4-tert-Butyl-3’,4’-(ethylenedioxy)benzophenone is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, it may be localized to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the mitochondria, where it can affect mitochondrial function and energy production .

属性

IUPAC Name |

(4-tert-butylphenyl)-(2,3-dihydro-1,4-benzodioxin-6-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20O3/c1-19(2,3)15-7-4-13(5-8-15)18(20)14-6-9-16-17(12-14)22-11-10-21-16/h4-9,12H,10-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNGJBKJIVNQKLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)C2=CC3=C(C=C2)OCCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601148788 | |

| Record name | (2,3-Dihydro-1,4-benzodioxin-6-yl)[4-(1,1-dimethylethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601148788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

951885-26-0 | |

| Record name | (2,3-Dihydro-1,4-benzodioxin-6-yl)[4-(1,1-dimethylethyl)phenyl]methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951885-26-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2,3-Dihydro-1,4-benzodioxin-6-yl)[4-(1,1-dimethylethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601148788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Iodo-5-methoxy-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1325015.png)

![5-Methoxy-pyrrolo[2,3-B]pyridine-1-carboxylic acid tert-butyl ester](/img/structure/B1325017.png)

![1-Triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid methoxy-methyl-amide](/img/structure/B1325018.png)

![1H-Pyrrolo[3,2-b]pyridin-6-ol](/img/structure/B1325021.png)

![6-(Dimethoxymethyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1325022.png)

![(1H-Pyrrolo[3,2-b]pyridin-6-yl)methanol](/img/structure/B1325023.png)

![6-Iodo-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1325024.png)

![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1325025.png)

![5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile](/img/structure/B1325027.png)

![5-Fluoro-4-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1325028.png)

![[4-(Tetrahydropyran-4-yloxy)phenyl]methanol](/img/structure/B1325035.png)

![N-Methyl-4-[5-(trifluoromethyl)pyridin-2-yl]benzylamine](/img/structure/B1325037.png)